6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile and related derivatives primarily involves the alkylation of 2-mercaptonicotinonitriles. These compounds are utilized as building blocks for novel bis- and poly(pyridines), as well as poly(pyrimidines), via alkylation with corresponding bis- and poly(halo) compounds. Spectroscopic and theoretical studies have confirmed the preference for S-alkylation over N-alkylation in these reactions, highlighting the compound's synthetic utility and versatility in organic synthesis (Abd El-Fatah et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile, such as dimethylthallium(III) complexes with 2-mercaptonicotinic acid and its esters, has been elucidated through spectral characterization and X-ray diffraction analysis. These studies reveal the complexation behavior and the coordination environment around the central metal ion, providing insights into the ligand's coordination chemistry and the influence of substituents on its binding properties (Toma et al., 2004).
Chemical Reactions and Properties
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile participates in various chemical reactions, including regioselective bis- and polyalkylation, demonstrating its reactivity and potential as a precursor for synthesizing complex organic molecules. Its reactivity is further highlighted in studies involving the reaction mechanisms with acetamidine, which shed light on the compound's chemical behavior and the formation of novel compounds through specific reaction pathways (Nishino et al., 1972).
Physical Properties Analysis
The physical properties of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile and its derivatives, such as solubility, melting point, and crystal structure, are critical for understanding its behavior in different chemical environments and applications. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the core molecule.
Chemical Properties Analysis
The chemical properties of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile, including its redox behavior, reactivity towards different chemical reagents, and the ability to form complexes with metals, are essential for its application in synthesis and material science. Studies on its redox behavior and complexation with metals like chromium(III) provide valuable insights into its chemical properties and potential applications (Armijo & Arancibia, 1994).
Scientific Research Applications
Analytical Methods in Antioxidant Activity
A review discusses various tests for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on spectrophotometry, could potentially be relevant for assessing the antioxidant capabilities of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" if it were hypothesized to have antioxidant properties (Munteanu & Apetrei, 2021).
Pharmacology and Toxicology
Research on the pharmacological and toxicological profiles of compounds like 6-mercaptopurine provides insights into how these compounds interact with biological systems. This could guide the investigation of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" in terms of its pharmacokinetics, mechanisms of action, and potential therapeutic uses or toxic effects (Philips et al., 1954).
Catalytic Synthesis and Environmental Applications
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) highlights the application of catalysis in creating environmentally friendly fuels. This could suggest avenues for the use of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" in catalysis or environmental chemistry, given its structural potential for engaging in similar reactions (Baranowski, Bahmanpour, & Kröcher, 2017).
Corrosion Inhibition
Research on carbohydrate polymers as corrosion inhibitors for metal substrates discusses the importance of chemical composition and molecular structure in inhibiting corrosion. If "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" possesses relevant functional groups or electronic characteristics, it could potentially be explored for such applications (Umoren & Eduok, 2016).
Safety And Hazards
This involves identifying the risks associated with handling and using the compound. It includes information on the compound’s toxicity, flammability, reactivity, and environmental impact.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways to improve its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCKKEJFFWYHFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C(=S)N1)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384073 |
Source
|
Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethoxymethyl)-2-mercaptonicotinonitrile | |
CAS RN |
175277-23-3 |
Source
|
Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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